
5-chloro-N-pentylpentan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-pentylpentan-1-amine;hydrochloride is a chemical compound with the molecular formula C10H23Cl2N It is a derivative of pentanamine, where a chlorine atom is substituted at the fifth position and the compound is further converted to its hydrochloride salt form
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-pentylpentan-1-amine;hydrochloride typically involves the chlorination of pentanamine followed by the formation of the hydrochloride salt. One common method includes:
Chlorination: Pentanamine is reacted with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the fifth position.
Formation of Hydrochloride Salt: The resulting 5-chloro-N-pentylpentan-1-amine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and concentration of reactants is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-N-pentylpentan-1-amine;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary or tertiary amines.
Condensation Reactions: The compound can participate in condensation reactions with carbonyl compounds to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted amines depending on the nucleophile used.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Applications De Recherche Scientifique
5-chloro-N-pentylpentan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-chloro-N-pentylpentan-1-amine;hydrochloride involves its interaction with specific molecular targets. The chlorine atom and amine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Pentanamine: A simple amine with a similar structure but without the chlorine substitution.
5-chloro-1-pentyne: Another chlorinated compound with a different functional group (alkyne instead of amine).
Uniqueness
5-chloro-N-pentylpentan-1-amine;hydrochloride is unique due to the presence of both a chlorine atom and an amine group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
6622-29-3 |
|---|---|
Formule moléculaire |
C10H23Cl2N |
Poids moléculaire |
228.20 g/mol |
Nom IUPAC |
5-chloro-N-pentylpentan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H22ClN.ClH/c1-2-3-6-9-12-10-7-4-5-8-11;/h12H,2-10H2,1H3;1H |
Clé InChI |
HEQMSPFYJQSQED-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNCCCCCCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


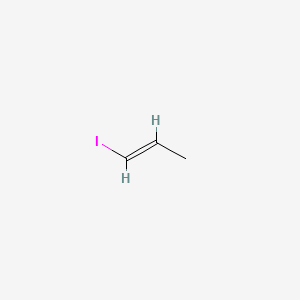

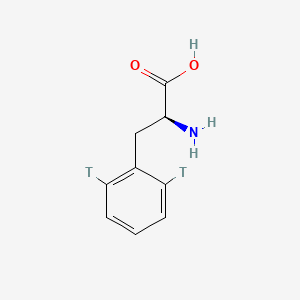
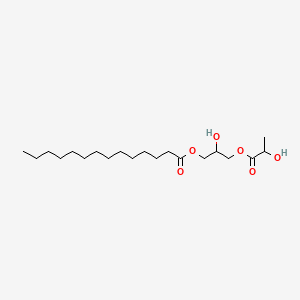


amino}benzoate](/img/structure/B12648503.png)



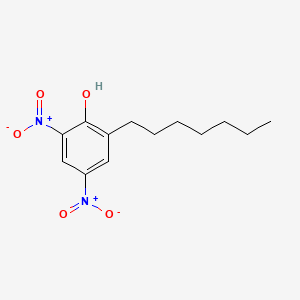
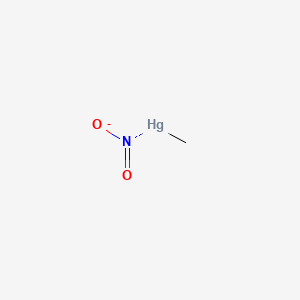

![1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione](/img/structure/B12648519.png)
